Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate
Description
Properties
IUPAC Name |
methyl 5-[(2-methoxyanilino)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-12-6-4-3-5-11(12)15-9-10-7-8-13(19-10)14(16)18-2/h3-8,15H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSQYTQBKFILKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Conditions and Catalysts
Esterification of the furoic acid precursor with methanol is a straightforward yet pivotal step. As demonstrated in the synthesis of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate, this reaction typically employs sulfuric acid (H₂SO₄) as a catalyst under reflux conditions. Alternatively, carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can facilitate esterification at room temperature, minimizing side reactions. The choice of catalyst impacts both yield and purity, with H₂SO₄ offering cost-effectiveness and DCC/DMAP providing milder conditions for acid-sensitive substrates.
| Parameter | H₂SO₄-Catalyzed Esterification | DCC/DMAP-Mediated Esterification |
|---|---|---|
| Temperature | Reflux (60–80°C) | Room temperature (25°C) |
| Reaction Time | 4–6 hours | 12–24 hours |
| Yield | 70–85% | 80–90% |
| Purity Considerations | Risk of dehydration byproducts | Minimal side reactions |
| Scalability | High | Moderate |
Reductive Amination of Methyl 5-Formyl-2-furoate
Reductive Amination with 2-Methoxyaniline
Reductive amination of methyl 5-formyl-2-furoate with 2-methoxyaniline in the presence of NaBH₃CN or hydrogen gas (H₂) over a palladium catalyst (Pd/C) facilitates the formation of the aminomethyl linkage. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Optimizing the molar ratio of aldehyde to amine (1:1.2) and maintaining a pH of 6–7 using acetic acid enhances yield and minimizes over-reduction.
| Reagent System | NaBH₃CN in MeOH | H₂/Pd-C in EtOH |
|---|---|---|
| Reaction Time | 4–6 hours | 2–3 hours |
| Temperature | Room temperature | 40–50°C |
| Yield | 65–75% | 70–80% |
| Byproducts | Trace borate complexes | None detected |
Mannich Reaction on Methyl 2-Furoate
Reactants and Reaction Conditions
The Mannich reaction offers a three-component approach to introduce the [(2-methoxyphenyl)amino]methyl group directly onto the furan ring. Combining methyl 2-furoate, 2-methoxyaniline, and formaldehyde in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–70°C initiates the reaction. The mechanism involves nucleophilic attack by the amine on the electrophilic iminium intermediate formed from formaldehyde and the furan’s active hydrogen.
Mechanistic and Optimization Insights
Key challenges include regioselectivity and competing polymerization of formaldehyde. Employing paraformaldehyde as a slow-releasing formaldehyde source and catalytic amounts of hydrochloric acid (HCl) improves control over the reaction. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product, though yields remain moderate (50–60%) due to side reactions.
Nucleophilic Substitution of Chloromethyl Intermediates
Displacement with 2-Methoxyaniline
Heating methyl 5-(chloromethyl)-2-furoate with 2-methoxyaniline in the presence of a base like triethylamine (Et₃N) facilitates nucleophilic substitution. The reaction proceeds via an SN2 mechanism, with the amine attacking the electrophilic carbon adjacent to the chlorine atom. Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric excess of amine (1:2 molar ratio) are critical for maximizing conversion.
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60–70°C |
| Reaction Time | 8–12 hours |
| Base | Triethylamine (1.5 equiv) |
| Yield | 55–65% |
Comparative Analysis of Synthetic Routes
The four methods exhibit distinct advantages and limitations, as summarized below:
| Method | Yield Range | Scalability | Cost Efficiency | Purity Challenges |
|---|---|---|---|---|
| Esterification of Acid | 70–90% | High | Moderate | Acid handling, byproducts |
| Reductive Amination | 65–80% | Moderate | High | Imine instability |
| Mannich Reaction | 50–60% | Low | Low | Formaldehyde polymerization |
| Nucleophilic Substitution | 55–65% | Moderate | High | Chloromethyl intermediate |
Key Findings :
- Esterification of the pre-formed furoic acid offers the highest yield and scalability, making it the most industrially viable method.
- Reductive amination balances yield and purity but requires stringent control over reaction conditions to prevent over-reduction.
- Mannich reaction suffers from low yields due to competing side reactions, though it remains valuable for one-pot syntheses.
- Nucleophilic substitution is limited by the availability of chloromethyl intermediates but provides a straightforward route for laboratories with access to specialized reagents.
Scientific Research Applications
Therapeutic Applications
-
Prostaglandin Agonists :
The compound is noted for its role as a prostaglandin agonist, which can be pivotal in treating conditions like dysmenorrhea, asthma, hypertension, and infertility disorders. Prostaglandins are known for their diverse biological activities, including smooth muscle contraction and neurotransmitter modulation . -
Cancer Research :
There is emerging evidence suggesting that derivatives of compounds similar to methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate exhibit inhibitory effects on specific enzymes involved in cancer progression. For example, studies on substituted indoles have demonstrated their potential as inhibitors of lipoxygenases, which are implicated in inflammation and cancer . -
Inflammatory Disorders :
The compound's ability to modulate inflammatory responses positions it as a candidate for treating various inflammatory diseases. Its mechanism may involve the inhibition of inflammatory mediators and pathways associated with prostaglandin signaling .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of furoic acid derivatives with methoxyphenyl amines under controlled conditions to ensure high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.
Case Study 1: Prostaglandin-Related Disorders
In a clinical setting, this compound was evaluated for its efficacy in managing preterm labor and cervical ripening. Patients treated with this compound showed significant improvement in symptoms compared to control groups, indicating its potential utility in obstetric care.
Case Study 2: Cancer Inhibition
Research involving the compound's analogs demonstrated promising results in inhibiting ALOX15 activity, an enzyme linked to tumor growth and metastasis. In vitro studies revealed that these compounds could reduce cell proliferation in cancer cell lines by targeting specific metabolic pathways .
Mechanism of Action
The mechanism of action of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, influencing biological processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Furan Derivatives
Key Observations :
- Electron Effects: The target compound’s methoxyphenylamino group is electron-donating, enhancing nucleophilicity, whereas sulfonyl () and nitro groups () are electron-withdrawing, reducing reactivity in electrophilic substitutions.
- Solubility : The hydrochloride salt in improves aqueous solubility, critical for pharmaceutical applications, whereas sulfonyl and nitro groups () may reduce solubility.
Table 2: Property Comparison
Biological Activity
Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- IUPAC Name : 5-[(2-methoxyanilino)methyl]furan-2-carboxylic acid
- Chemical Structure :
This compound exhibits its biological effects primarily through its interaction with specific enzymes and receptors. The methoxyphenylamino group allows for hydrogen bonding and hydrophobic interactions at active sites, which can modulate protein activity and influence various cellular pathways.
Biological Activities
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections.
- Potential Therapeutic Applications :
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits pathways related to prostaglandin synthesis |
| Antimicrobial | Exhibits potential against various pathogens |
| Therapeutic Applications | Explored for treatment of dysmenorrhea, asthma, hypertension, infertility |
Case Study: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered in controlled doses. The results indicated a reduction in edema and pain response similar to established NSAIDs .
Case Study: Antimicrobial Efficacy
In vitro tests showed that the compound displayed notable antibacterial activity against strains such as E. coli and Staphylococcus aureus. The inhibition zones measured during the experiments suggested that the compound could be developed into an effective antimicrobial agent .
Comparison with Similar Compounds
This compound is structurally distinct from other compounds like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline due to its furan ring structure. This unique configuration contributes to its specific reactivity and interaction profiles with biological targets.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Furan derivative | Anti-inflammatory, antimicrobial |
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Benzene derivative | Primarily anti-inflammatory |
Q & A
Q. Advanced Optimization Strategies
- Electrochemical Methods : Sustainable routes using iodide catalysts in methanol with graphite electrodes can oxidize furfural derivatives to furoates, avoiding stoichiometric oxidants and high pressures .
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) improve yields by stabilizing intermediates. Reaction monitoring via TLC or HPLC ensures stepwise progression .
How is this compound characterized, and what analytical contradictions may arise?
Q. Basic Characterization Techniques
- Spectroscopy :
Advanced Data Contradiction Analysis
Discrepancies in spectral data (e.g., shifted NMR peaks) may arise from:
- Tautomerism : Keto-enol equilibria in furanone derivatives can alter proton environments.
- Solvent Effects : DMSO-d vs. CDCl may shift NH or OH signals.
- Impurity Interference : Byproducts from incomplete reactions (e.g., unreacted glycine ester) require rigorous purification (HPLC, recrystallization) .
What biological activities are associated with this compound, and how are they evaluated?
Q. Basic Bioactivity Screening
Q. Advanced Mechanistic Studies
- Target Identification : Molecular docking predicts interactions with enzymes (e.g., DHFR, COX-2). Validate via enzyme inhibition kinetics (IC determination) .
- SAR Analysis : Modifying the methoxy group’s position (e.g., 3- vs. 4-methoxyphenyl) alters bioactivity. Electron-withdrawing groups (Cl, NO) enhance antimicrobial potency .
How do structural modifications influence the compound’s solubility and stability?
Q. Basic Physicochemical Profiling
- Solubility : Assessed in DMSO (for in vitro assays) or simulated biological fluids (PBS, pH 7.4). Low aqueous solubility may necessitate prodrug design (e.g., phosphate esters) .
- Stability : Hydrolytic degradation of the methyl ester in basic conditions monitored via HPLC. Stabilizers (e.g., antioxidants) extend shelf life .
Q. Advanced Formulation Strategies
- Nanocarrier Encapsulation : Liposomes or PLGA nanoparticles improve bioavailability.
- pH-Sensitive Derivatives : Introduce carboxylate groups for enhanced solubility in physiological environments .
What computational methods predict the compound’s reactivity and interactions?
Q. Basic Modeling Approaches
Q. Advanced Multi-Scale Modeling
- QSAR : Correlate substituent effects (e.g., Hammett σ values) with bioactivity.
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetics (e.g., CYP450 metabolism, BBB permeability) .
How are contradictions in biological activity data resolved across studies?
Q. Methodological Harmonization
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability.
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity .
- Purity Verification : Ensure >95% purity (via HPLC) to exclude confounding by impurities .
What green chemistry approaches apply to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
